REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][S:4]([C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[CH:9][C:8]=1Cl)(=[O:6])=[O:5].[NH2:17][CH2:18][CH2:19][NH2:20]>>[OH:1][CH2:2][CH2:3][S:4]([C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[CH:9][C:8]=1[NH:17][CH2:18][CH2:19][NH2:20])(=[O:6])=[O:5]
|
Name
|
|
Quantity
|
132.85 g
|
Type
|
reactant
|
Smiles
|
OCCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
NCCN
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
(2-β-aminoethylamino)-5-nitrophenyl hydroxyethyl sulfone
|
Quantity
|
139.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
|
Control Type
|
AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture is stirred at this temperature for a further 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
the product is isolated by filtration
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
OCCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NCCN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |